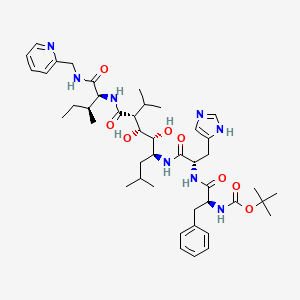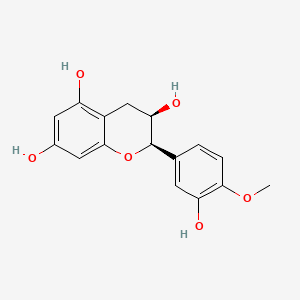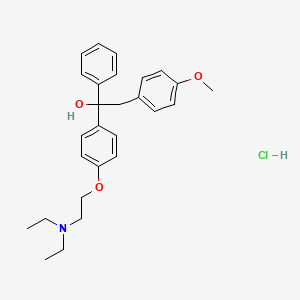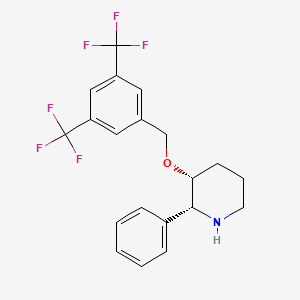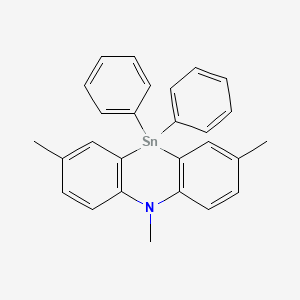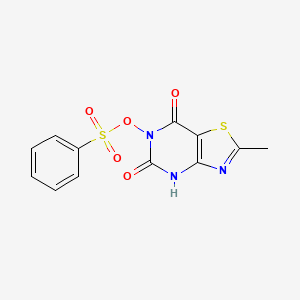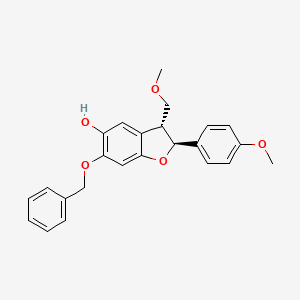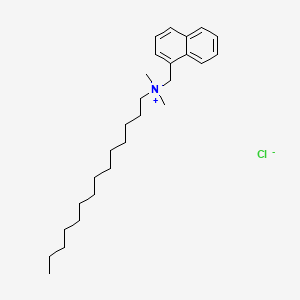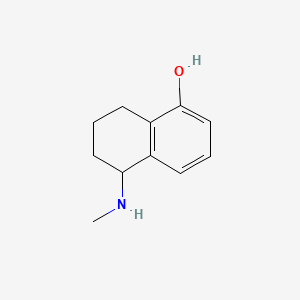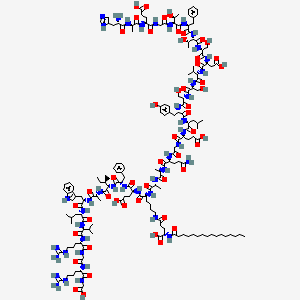
2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, (R)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- is a complex organic compound with significant importance in various scientific fields. This compound is characterized by its unique structure, which includes a pyrimidinone ring, an amino group, and a hydroxymethyl-cyclopentenyl moiety. Its stereochemistry is denoted by the ®-configuration, indicating the specific spatial arrangement of its atoms.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- typically involves multi-step organic reactions. The initial step often includes the formation of the pyrimidinone ring through cyclization reactions. Subsequent steps involve the introduction of the amino group and the hydroxymethyl-cyclopentenyl moiety under controlled conditions. Common reagents used in these reactions include amines, aldehydes, and cyclopentenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and catalytic processes are often employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to modify the pyrimidinone ring or the cyclopentenyl moiety.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like halides and amines. Reaction conditions typically involve controlled temperatures and pH to ensure selective transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl group yields aldehydes or acids, while substitution reactions can introduce various functional groups into the molecule.
科学的研究の応用
2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream effects. The exact pathways depend on the context of its application, such as inhibiting specific enzymes in a disease pathway or interacting with cellular components in a biological study.
類似化合物との比較
Similar Compounds
Ethyl acetoacetate: Used in similar synthetic applications but differs in structure and reactivity.
1-[4-(2-alkylaminoethoxy)phenylcarbonyl]-3,5-bis(arylidene)-4-piperidones: Shares some structural features but has distinct biological activities.
Uniqueness
2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®- is unique due to its specific combination of functional groups and stereochemistry, which confer distinct chemical reactivity and biological activity compared to similar compounds.
This detailed article provides a comprehensive overview of 2(1H)-Pyrimidinone, 4-amino-1-(3-(hydroxymethyl)-2-cyclopenten-1-yl)-, ®-, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
特性
CAS番号 |
105522-16-5 |
|---|---|
分子式 |
C10H13N3O2 |
分子量 |
207.23 g/mol |
IUPAC名 |
4-amino-1-[(1S)-3-(hydroxymethyl)cyclopent-2-en-1-yl]pyrimidin-2-one |
InChI |
InChI=1S/C10H13N3O2/c11-9-3-4-13(10(15)12-9)8-2-1-7(5-8)6-14/h3-5,8,14H,1-2,6H2,(H2,11,12,15)/t8-/m0/s1 |
InChIキー |
APPUXTHLBJUIFJ-QMMMGPOBSA-N |
異性体SMILES |
C1CC(=C[C@H]1N2C=CC(=NC2=O)N)CO |
正規SMILES |
C1CC(=CC1N2C=CC(=NC2=O)N)CO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


